molecular formula C13H22O3 B13536121 Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13536121
M. Wt: 226.31 g/mol
InChI Key: NDGADRDOBDCOKP-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes for Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate are not widely documented. it can be prepared through esterification of the corresponding carboxylic acid with ethanol.
    • Industrial production methods may involve specialized processes, but specific details are scarce in the literature.
  • Chemical Reactions Analysis

    • Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various reactions, including:
      • Ester hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.
      • Reduction: Reduction of the carbonyl group to form the alcohol.
      • Substitution: Reactions with nucleophiles (e.g., Grignard reagents) at the carbonyl carbon.
    • Common reagents include acids, bases, and reducing agents.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

    • In chemistry: Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate serves as a model compound for studying spirocyclic structures and their reactivity.
    • In biology and medicine: Limited research exists, but its spirocyclic motif may have potential applications in drug design.
    • In industry: Its industrial applications remain unexplored.
  • Mechanism of Action

    • The compound’s mechanism of action is not well-documented. Further research is needed to understand its biological effects and molecular targets.
  • Comparison with Similar Compounds

    • Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate is unique due to its spirocyclic structure.
    • Similar compounds include other spirocyclic esters, but none with precisely the same arrangement.

    Biological Activity

    Overview

    Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS No. 6975-19-5) is a spirocyclic compound with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol. Its unique spirocyclic structure suggests potential biological activity, yet comprehensive studies on its biological effects remain limited.

    The compound is characterized by its spirocyclic structure, which may influence its reactivity and interaction with biological systems. The following table summarizes its key chemical properties:

    PropertyValue
    Molecular FormulaC₁₁H₁₈O₃
    Molecular Weight198.26 g/mol
    IUPAC NameThis compound
    InChIInChI=1S/C11H18O3/c1-5(2)9(11(14)15-4)10(12)7-6-8-10/h5-10H,1-4H3

    Currently, the precise mechanism of action of this compound is not well-documented in the literature. Preliminary studies suggest that further research is necessary to elucidate its biological effects and molecular targets .

    Potential Applications

    Despite limited direct studies on this compound, its structural features may position it as a candidate for drug design, particularly in targeting specific biological pathways. Its spirocyclic motif could offer unique interactions with biological macromolecules, potentially leading to novel therapeutic applications.

    Case Studies and Research Findings

    While specific case studies focusing exclusively on this compound are scarce, related research on spirocyclic compounds has indicated various biological activities:

    • Anticancer Potential : Similar spirocyclic compounds have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The potential for this compound to exhibit similar properties warrants investigation.
    • Molecular Docking Studies : Research on other compounds within the same class has utilized molecular docking techniques to predict interactions with key proteins involved in cancer pathways (e.g., TP53, BCL2). Such methodologies could be applied to this compound to explore its binding affinities .
    • Scavenging Activity : Some studies have evaluated the radical scavenging activities of structurally similar compounds, suggesting potential antioxidant properties that could be beneficial in mitigating oxidative stress in biological systems .

    Properties

    Molecular Formula

    C13H22O3

    Molecular Weight

    226.31 g/mol

    IUPAC Name

    ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate

    InChI

    InChI=1S/C13H22O3/c1-3-13(11(14)15-4-2)12(16-13)9-7-5-6-8-10-12/h3-10H2,1-2H3

    InChI Key

    NDGADRDOBDCOKP-UHFFFAOYSA-N

    Canonical SMILES

    CCC1(C2(O1)CCCCCC2)C(=O)OCC

    Origin of Product

    United States

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